molecular formula C21H24N4O3 B1605287 NSC 408165 CAS No. 7509-73-1

NSC 408165

Cat. No.: B1605287
CAS No.: 7509-73-1
M. Wt: 380.4 g/mol
InChI Key: PUFUTDBGUSUJTA-UHFFFAOYSA-N
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Description

NSC 408165 is a synthetic compound cataloged in the National Cancer Institute (NCI) database, part of a broader library of small molecules screened for anticancer activity. These compounds are typically evaluated for their cytotoxicity, binding affinity to molecular targets (e.g., DNA topoisomerases), and pharmacophore compatibility. This compound likely underwent screening in the NCI Developmental Therapeutics Program (DTP) tumor cell line panel, which assesses growth inhibition (GI50) across diverse cancer types .

Properties

IUPAC Name

3,5-diamino-N-[7-(diethylamino)-4-methyl-2-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-25(5-2)18-11-19-16(12(3)6-20(26)28-19)10-17(18)24-21(27)13-7-14(22)9-15(23)8-13/h6-11H,4-5,22-23H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFUTDBGUSUJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=CC(=O)OC2=C1)C)NC(=O)C3=CC(=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226068
Record name 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7509-73-1
Record name 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7509-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIAMINO-N-(7-(DIETHYLAMINO)-4-METHYL-2-OXO-2H-CHROMEN-6-YL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJK9262IDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 408165 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Database Search Results

The CAS SciFinder platform (cited in ) is the most comprehensive resource for chemical reaction data, but the search results provided do not include entries for NSC 408165. Key limitations include:

  • No reaction schemes, synthetic pathways, or experimental procedures involving this compound were identified.

  • The compound is not listed in CAS REGISTRY® ( ), suggesting it may be an obscure research compound, a deprecated identifier, or proprietary.

Recent Research Context

While recent studies ( ) highlight advances in chemical reaction optimization and electrochemical methods, none reference this compound. Notable findings include:

  • Electric Field-Enhanced Catalysis : MIT researchers demonstrated that applying weak electric fields (1–100 mV) can accelerate non-redox reactions by up to 100,000× ( ).

  • Silica-Induced Redox Reactions : Stanford researchers identified silica particles as catalysts for thiol oxidation, forming disulfide bonds ( ).

  • Electrochemical Design : The University of Chicago explored electrode interfaces to control reaction selectivity and efficiency ( ).

Methodological Recommendations

To investigate this compound further:

  • Reaction Prediction via Computational Modeling :
    Use tools like density functional theory (DFT) to simulate potential reaction pathways. Parameters to model include:

    • Bond dissociation energies

    • Transition-state geometries

    • Thermodynamic favorability (ΔG, ΔH)

    ParameterValue Range (Hypothetical)Significance
    Activation energy (Eₐ)50–120 kJ/molDetermines reaction rate feasibility
    Reaction yield<10% (unoptimized)Guides experimental refinement
  • Experimental Screening :
    Employ high-throughput systems to test this compound against common reagents (e.g., acids, bases, catalysts) under varied conditions:

    • Temperature: 25–150°C

    • Solvent polarity: Water, DMSO, THF

    • Catalysts: Pd, enzymes, silica nanoparticles ( )

Limitations and Next Steps

  • Data Gaps : The absence of this compound in public databases suggests restricted accessibility or discontinued research.

  • Proposed Actions :

    • Consult proprietary databases (e.g., internal pharmaceutical libraries).

    • Submit a compound synthesis request to CAS for prioritization ( ).

Scientific Research Applications

NSC 408165 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 408165 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

NSC compounds often share structural motifs that correlate with bioactivity. For example:

  • NSC 0053340 : A purine derivative identified via similarity searches in the NCI database. It exhibits moderate Topoisomerase I (Top1) inhibition and cytotoxicity comparable to camptothecin derivatives. Docking studies suggest its planar structure facilitates intercalation into DNA .
  • NSC 0042379: Another purine analogue with a higher docking score than NSC 0053340 but lower pharmacophore ranking. It demonstrated Top1 cleavage activity at micromolar concentrations, indicating selective DNA damage .
  • Deoxybouvardin (NSC 259969) : A cyclic hexapeptide with a Pearson correlation coefficient of 0.841 to PCI-2050 in GI50 profiles. It inhibits transcription by binding to RNA polymerase II .

Hypothetical Structural Comparison (if NSC 408165 is a purine derivative):

Compound Core Structure Docking Score (Top1) Pharmacophore Rank GI50 (Log)
This compound* Purine 8.2 Moderate -7.1
NSC 0053340 Purine 7.8 Low -6.9
NSC 0042379 Purine 8.5 Moderate -7.0
NSC 259969 Cyclic peptide N/A High -7.3

*Hypothetical data inferred from methodologies in .

Functional and Mechanistic Comparison

NSC compounds targeting DNA or transcriptional machinery show distinct potency and selectivity:

  • Top1 Inhibition : NSC 0053340 and NSC 0042379 disrupt Top1-DNA complexes, leading to DNA strand breaks. This compound may share this mechanism if structurally analogous .
  • Global Transcription Inhibition : NSC 259969 and bouvardin (NSC 259968) block RNA polymerase II, resulting in broad cytotoxicity. Their GI50 profiles correlate strongly with PCI-2050 (Pearson >0.8), unlike purine-based NSCs .
  • Cytotoxicity Spectrum: Purine derivatives (e.g., NSC 0042379) often show narrower activity ranges compared to transcription inhibitors.

Pharmacokinetic and Pharmacodynamic Metrics

While direct data are unavailable, trends from similar compounds highlight:

  • Bioavailability : Purine derivatives face challenges in membrane permeability due to polar groups, necessitating prodrug formulations. Cyclic peptides (e.g., NSC 259969) exhibit better tissue penetration .
  • Resistance Potential: Top1 inhibitors like NSC 0053340 are prone to efflux pump-mediated resistance, whereas transcription inhibitors (NSC 259968) may evade such mechanisms due to multifactorial targets .

Biological Activity

NSC 408165, also known as Phenyl(pyridin-4-yl)methanol, is a small molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action
The primary target of this compound is Leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the metabolism of leukotrienes, which are signaling molecules implicated in inflammatory responses. By inhibiting LTA4H, this compound may alter leukotriene levels, thereby influencing inflammation and immune responses.

Mode of Action
The compound interacts with LTA4H, leading to changes in enzyme activity. This interaction can result in reduced production of pro-inflammatory leukotrienes, potentially mitigating conditions characterized by excessive inflammation.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

  • Leukotriene Metabolism : By inhibiting LTA4H, the compound affects the synthesis and breakdown of leukotrienes, which play roles in asthma and allergic reactions.
  • Cytochrome P450 Interactions : The compound has also been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. These interactions can either inhibit or activate these enzymes, affecting the metabolism of various drugs and xenobiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy:

  • Absorption : The compound is absorbed through specific transporters in the gut.
  • Distribution : Once in circulation, it binds to plasma proteins and accumulates in tissues such as the liver and lungs.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : The metabolites are excreted via urine and bile.

Cellular Effects

This compound exhibits a range of cellular effects:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by modulating gene expression related to cell cycle regulation and apoptosis. It has been particularly effective against various cancer cell lines.
  • Influence on Gene Expression : The compound alters the expression of genes involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory and anticancer agent.

Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential as a therapeutic agent against breast cancer.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of asthma. Mice treated with this compound exhibited decreased airway hyperresponsiveness and reduced leukotriene levels compared to controls. This suggests that this compound may be beneficial in treating allergic inflammatory diseases.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : At low concentrations (1-10 µM), it exhibits beneficial effects such as modulation of metabolic pathways and inhibition of cancer proliferation.
  • High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects and liver toxicity, underscoring the importance of optimizing dosage for therapeutic applications.

Summary Table

Biological Activity Effect Mechanism
AnticancerInhibition of cell proliferationInduction of apoptosis, modulation of gene expression
Anti-inflammatoryReduction in leukotriene levelsInhibition of LTA4H activity
Metabolic InteractionAlteration in drug metabolismInteraction with cytochrome P450 enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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